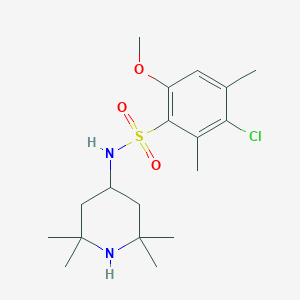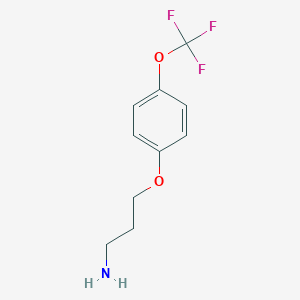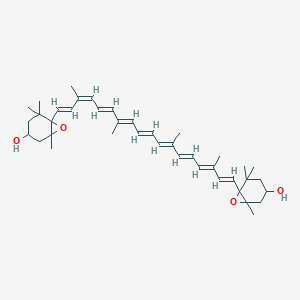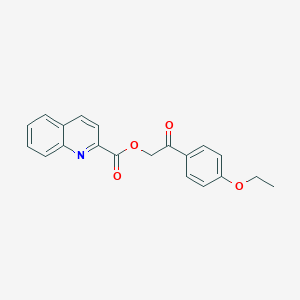
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mécanisme D'action
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell lymphomas. ITK is a critical regulator of T-cell receptor signaling, which is required for the activation and differentiation of T-cells. JAK3 is a central component of cytokine signaling, which is involved in the regulation of immune cell function. By inhibiting these kinases, this compound disrupts the signaling pathways that promote the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. In vitro studies have demonstrated that this compound inhibits the proliferation and survival of cancer cells and immune cells, and induces apoptosis in cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis, and reduces inflammation and tissue damage in mouse models of cancer and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and long half-life. However, this compound has some limitations for lab experiments, including its relatively low yield of synthesis, which may limit its availability and scalability for large-scale studies. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the research and development of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. First, further preclinical studies are needed to evaluate the safety and efficacy of this compound in different types of cancer and autoimmune diseases, and to optimize its dosing and administration. Second, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to identify the optimal patient populations and treatment regimens. Third, combination therapies with other targeted agents or immunotherapies should be explored to enhance the anti-tumor and anti-inflammatory effects of this compound. Fourth, the mechanisms of resistance to this compound should be investigated to identify strategies to overcome or prevent resistance. Finally, the development of more efficient and scalable synthesis methods for this compound should be pursued to facilitate its commercialization and clinical translation.
Méthodes De Synthèse
The synthesis of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves several steps, including the reaction of 3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)methanamine to form the intermediate compound, which is then treated with sodium cyanoborohydride to produce this compound. The overall yield of the synthesis is around 40%.
Applications De Recherche Scientifique
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the signaling pathways that regulate the proliferation and survival of cancer cells and immune cells. In vivo studies have demonstrated that this compound has potent anti-tumor and anti-inflammatory effects in mouse models of lymphoma, leukemia, and lupus.
Propriétés
Formule moléculaire |
C18H29ClN2O3S |
|---|---|
Poids moléculaire |
389 g/mol |
Nom IUPAC |
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29ClN2O3S/c1-11-8-14(24-7)16(12(2)15(11)19)25(22,23)20-13-9-17(3,4)21-18(5,6)10-13/h8,13,20-21H,9-10H2,1-7H3 |
Clé InChI |
UAZPDPGHLYTXQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)



![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)




![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
